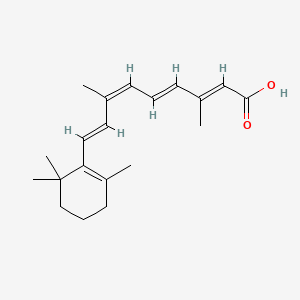

9-CIS-RETINOIC ACID

Übersicht

Beschreibung

Es ist ein Retinoid der ersten Generation, das in der Medizin hauptsächlich wegen seiner antineoplastischen (antikanker) Eigenschaften und zur Behandlung von chronischem Hand-Ekzem eingesetzt wird . Alitretinoin ist sowohl in topischer als auch in oraler Form erhältlich und wurde von der Food and Drug Administration (FDA) und der Europäischen Arzneimittel-Agentur (EMA) für bestimmte medizinische Anwendungen zugelassen .

Wirkmechanismus

Target of Action

9-CIS-RETINOIC ACID, also known as Alitretinoin or Panretin, primarily targets the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs) . These receptors are intracellular and function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation in both normal and neoplastic cells .

Mode of Action

This compound binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb, and RXRg) . Once activated, these receptors alter the conformation of the RAR, which affects the binding of other proteins that either induce or repress transcription of a nearby gene . This interaction results in changes in gene expression, thereby influencing cell differentiation and proliferation .

Biochemical Pathways

The activation of RARs and RXRs by this compound influences several biochemical pathways. For instance, it has been shown to inhibit the expression of immunosuppressive genes and enhance the expression of pro-inflammatory factors in certain cells . It also blocks lymphocyte apoptosis acting through both RAR and RXR and inhibiting FasL/Fas/Caspase 8 and Bax/Bcl-2/Caspase 9 pathways .

Pharmacokinetics

The pharmacokinetics of this compound demonstrate a wide degree of interpatient variability and decrease over time when administered on a daily basis . The plasma drug concentration profile of this compound is consistent with a first-order elimination process, with a harmonic mean half-life of 31 minutes, and a mean clearance of 97 ml/min/m² . The pharmacokinetics of this compound were linear over the dose range studied .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to increase lymphocyte viability and decrease apoptosis rate . In addition, it has been found to inhibit Treg differentiation . It also has antitumoral effects, as it increases the expression of certain steroidogenic enzymes and decreases ACTH receptor upregulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that this compound signaling in Sertoli cells regulates their immunomodulatory function to control lymphocyte physiology and Treg differentiation . Further investigation is encouraged to reveal the influence of other factors such as temperature, solar radiation, and aeration on the transformation and degradation of this compound .

Biochemische Analyse

Biochemical Properties

9-Cis-Retinoic Acid interacts with several enzymes, proteins, and other biomolecules. It is an activator of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are part of the nuclear hormone receptor family, which function as ligand-regulated transcription factors . The activation of these receptors by this compound leads to the regulation of gene expression, influencing various biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to regulate immune cell adhesion and stimulate immune response . In Sertoli cells, it regulates their immunomodulatory function to control lymphocyte physiology . In neuroblastoma cell lines, it induces morphological differentiation and inhibits proliferation . Moreover, it has been found to increase lymphocyte viability and decrease apoptosis rate .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It acts by binding to the retinoic acid receptor (RAR), which is bound to DNA in regions called retinoic acid response elements (RAREs) . Binding of the this compound ligand to RAR alters the conformation of the RAR, affecting the binding of other proteins that either induce or repress transcription of a nearby gene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been found that this compound induces moderate transcriptional RXR activation . High endogenous levels of this compound in mice indicate its physiological relevance and stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to stimulate immune cell adhesion, enhance lymphatic vessel proliferation and regeneration, and decrease symptoms in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of vitamin A, and its synthesis involves the conversion of retinol into retinal by a retinol dehydrogenase, and subsequently, retinoic acid is formed by a retinal dehydrogenase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that in the presence of its ligand this compound, RXRα was almost exclusively located in the cytoplasm . More importantly, RXRα acts as a carrier to assist translocation of TR3, which plays an important role in apoptosis .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. Both RXRα and TR3 colocalized in the nucleus; however, upon stimulation by this compound they cotranslocated to the cytoplasm and then localized in the mitochondria . This suggests that this compound plays a role in directing proteins to specific compartments or organelles within the cell.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Alitretinoin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Beta-Ionon ausgehen, einer Verbindung, die aus dem Abbau von Carotinoiden gewonnen wird. Der Syntheseweg umfasst mehrere wichtige Schritte, darunter:

Isomerisierung: Umwandlung von Beta-Ionon in eine Zwischenverbindung.

Oxidation: Einführung von Sauerstoffatomen, um die gewünschte Retinoidstruktur zu bilden.

Reinigung: Raffinierung des Produkts, um die erforderlichen Reinheitsgrade zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Alitretinoin umfasst die großtechnische chemische Synthese unter Verwendung ähnlicher Schritte wie die Laborsynthese, jedoch optimiert auf Effizienz und Ausbeute. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alitretinoin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in andere Retinsäure-Derivate.

Reduktion: Bildung von reduzierten Retinoidverbindungen.

Substitution: Austausch von funktionellen Gruppen, um verschiedene Retinoid-Analoga zu bilden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen erfolgen typischerweise unter kontrollierten Bedingungen, einschließlich spezifischer Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen andere Retinsäure-Derivate, die unterschiedliche biologische Aktivitäten und therapeutische Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Alitretinoin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Retinoidchemie und -synthese verwendet.

Biologie: Untersucht auf seine Rolle in der Zelldifferenzierung und Genexpression.

Medizin: Wird zur Behandlung von Kaposi-Sarkom, chronischem Hand-Ekzem und anderen Hauterkrankungen eingesetzt.

Industrie: Wird bei der Entwicklung neuer retinoidbasierter Arzneimittel und Hautpflegeprodukte eingesetzt.

Wirkmechanismus

Alitretinoin übt seine Wirkung aus, indem es an Retinoidrezeptoren bindet und diese aktiviert, darunter Retinsäure-Rezeptoren (RARs) und Retinoid-X-Rezeptoren (RXRs). Diese Aktivierung reguliert die Genexpression, was zu verschiedenen biologischen Effekten führt, wie z. B. Hemmung der Zellproliferation, Induktion der Zelldifferenzierung und Modulation von Immunantworten . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Unterdrückung der Chemokin-Rezeptor-Expression und die Hemmung der Chemotaxis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Alitretinoin ähneln, gehören:

Tretinoin (All-trans-Retinsäure): Wird bei Akne und akuter promyelozytischer Leukämie eingesetzt.

Isotretinoin (13-cis-Retinsäure): Wird bei schwerer Akne eingesetzt.

Adapalen: Wird zur Behandlung von Akne eingesetzt.

Tazaroten: Wird bei Psoriasis und Akne eingesetzt

Einzigartigkeit

Alitretinoin ist einzigartig in seiner dualen Aktivierung sowohl von RARs als auch von RXRs, was zu seiner breiten Palette an biologischen Aktivitäten beiträgt. Diese duale Aktivierung unterscheidet es von anderen Retinoiden, die möglicherweise hauptsächlich nur einen Rezeptortyp ansprechen .

Eigenschaften

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-ZVCIMWCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040404 | |

| Record name | 9-cis- Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, In ethanol, 7.01 mg/g at 25 °C | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Alitretinoin binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb and RXRg). Once activated these receptors function as transcription factors that regulate the expression of genes that control the process of cellular differentiation and proliferation in both normal and neoplastic cells., Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) mediate the effects of retinoids on gene expression by binding to response elements in retinoid-sensitive genes. RAR- but not RXR-selective retinoids were found in many previous studies to suppress the growth of various cells, implicating RXR-RAR in these effects. ... RXR-selective retinoids inhibited DNA synthesis in squamous carcinoma 1483 cells transfected with RXRalpha but not with RARs. Ligand-induced transcription of the reporter luciferase gene via the activation of RXR-RXR but not RXR-RAR correlated with growth suppression. Studies with RXRalpha deletion mutants indicated that the DNA binding and the ligand binding domains are essential for mediating growth inhibition. A point mutation in the ligand binding domain (L430F) that decreased RXRalpha homodimerization compromised its growth inhibitory function. Further, RXRalpha mutant (F313A), which functions as a constitutively active receptor, inhibited DNA synthesis in the absence of ligand. These results demonstrate that RXR homodimer activation leads to growth inhibition and suggest that transfection of RXRalpha and treatment with RXR-selective retinoids or the transfection of constitutively activated RXRalpha mutant alone may have a therapeutic potential. /Retinoids/, The interaction of retinoid X receptor alpha with 9-cis-retinoic acid was studied ... . Transient kinetic analyses of this interaction suggest a two-step binding mechanism involving a rapid, enthalpically driven pre-equilibrium followed by a slower, entropically driven reaction that may arise from a conformational change within the ligand binding domain of the receptor. The assignment of this kinetic mechanism was supported by agreement between the overall equilibrium constant, Kov, derived from kinetic studies with that determined by equilibrium fluorescence titrations. Although these analyses do not preclude ligand-induced alteration in the oligomerization state of the receptor in solution, the simplest model that can be applied to these data involves the stoichiometric interaction of 9-cis-retinoic acid with retinoid X receptor alpha monomers. | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow fine needles from ethanol, Yellow powder | |

CAS No. |

5300-03-8 | |

| Record name | 9-cis-Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5300-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alitretinoin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-cis- Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinoic acid, 9-cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALITRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA8E65KDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 9-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-190 °C, 190-191 °C | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Alitretinoin is a unique panagonist retinoid, meaning it binds to and activates all known retinoid receptors. [] These include both retinoic acid receptors (RAR-α, -β, -γ) and retinoid X receptors (RXR-α, -β, -γ). [, ] This binding triggers a cascade of downstream effects, influencing gene expression and ultimately impacting cellular processes like proliferation, differentiation, and immune responses. []

ANone: Alitretinoin exhibits anti-inflammatory and immunomodulatory activity. [] This is achieved through several mechanisms, including:

- Regulation of keratinocyte activity: Alitretinoin influences keratinocyte cytokine production, potentially modulating the inflammatory response. []

- Modulation of leukocyte activity: The compound can regulate leukocyte activity, further contributing to its anti-inflammatory effects. []

- Potential impact on T cell differentiation: Research suggests that RXR agonists, like alitretinoin, might influence the balance between regulatory T cells and pro-inflammatory T helper 17 cells. []

ANone: The molecular formula of alitretinoin is C20H28O2, and its molecular weight is 300.44 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed for retinoid compounds.

ANone: Alitretinoin is not typically classified as a catalyst. Its primary mode of action involves binding to nuclear receptors and modulating gene expression rather than directly catalyzing chemical reactions.

ANone: While the provided research papers do not explicitly detail computational studies on alitretinoin, such techniques are valuable for exploring the structure-activity relationships of retinoids and could be relevant for future research avenues.

ANone: While the provided research does not directly compare different alitretinoin analogs, it highlights that its pan-agonist activity on both RAR and RXR receptors contributes to its unique pharmacological profile. [, ] Modifying its structure to alter receptor binding affinity or selectivity could significantly influence its efficacy and potentially lead to the development of compounds with tailored activity profiles.

ANone: The research primarily focuses on oral alitretinoin. Formulation strategies for oral retinoids often involve utilizing lipid-based formulations or encapsulation techniques to enhance solubility and bioavailability, given their lipophilic nature. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.